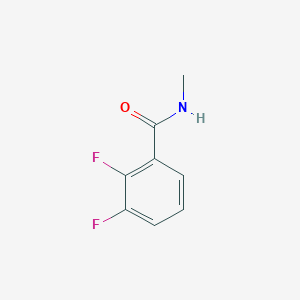

2,3-difluoro-N-methylbenzamide

Übersicht

Beschreibung

2,3-difluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7F2NO . It is also known by its CAS number: 1250397-72-8 . The compound’s IUPAC name is 2,3-difluoro-N-methylbenzamide .

Molecular Structure Analysis

The molecular structure of 2,3-difluoro-N-methylbenzamide consists of a benzene ring with two fluorine atoms attached at positions 2 and 3. Additionally, there is a methyl group (CH3) attached to the nitrogen atom. The compound’s InChI code is: 1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

- Safety Information : The compound bears the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is classified as a GHS07 pictogram (warning) substance. Safety precautions include avoiding inhalation, skin contact, and eye exposure. The MSDS provides additional safety details .

Wissenschaftliche Forschungsanwendungen

Nucleophilic Addition to Pyridinium Salts

Research involving 2,3-difluoro-N-methylbenzamide has explored its reactivity in nucleophilic addition reactions. For instance, the addition of nucleophiles to 3-substituted pyridinium salts derived from N-methylbenzamide and various pyridines has been examined, achieving good to excellent regioselectivities for 2,3-disubstituted 1,2-dihydropyridines. This methodology has been applied to the enantioselective syntheses of potent nonpeptide Substance P antagonists, demonstrating the chemical's utility in synthesizing complex organic compounds (Lemire et al., 2004).

Amide-Directed C-H Fluorination

In another study, 2,3-difluoro-N-methylbenzamide was involved in amide-directed C-H fluorination reactions. An iron-catalyzed process was developed for the chemoselective fluorination of benzylic, allylic, and unactivated C-H bonds, showcasing broad substrate scope and functional group tolerance. This method does not require noble metal additives, highlighting its potential for more sustainable and cost-effective chemical synthesis (Groendyke et al., 2016).

Bacterial Cell Division Inhibition

A study on 2,6-difluorobenzamides, including derivatives like 2,3-difluoro-N-methylbenzamide, identified compounds that inhibit the essential bacterial cell division protein FtsZ. This research led to the discovery of potent antistaphylococcal compounds, underscoring the potential of such chemicals in developing new antibacterial agents (Chiodini et al., 2015).

Diffusion in Glass-Forming Compounds

Research on the diffusion properties in glass-forming compounds like N,N,-diethyl-3-methylbenzamide (DEET) can provide insights into the behavior of related compounds such as 2,3-difluoro-N-methylbenzamide. Such studies explore rotational and translational diffusion, contributing to a better understanding of the molecular dynamics in various states, which is crucial for applications in materials science (Sangoro et al., 2011).

Eigenschaften

IUPAC Name |

2,3-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOOYADAKGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-difluoro-N-methylbenzamide | |

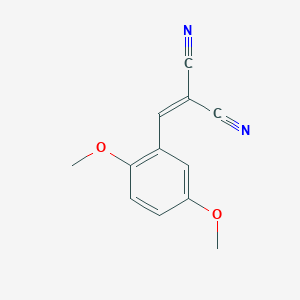

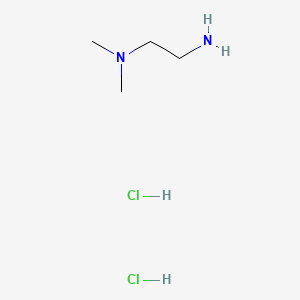

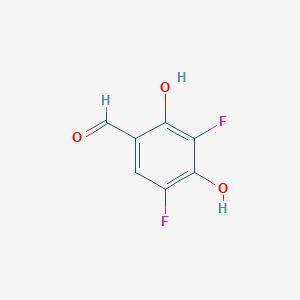

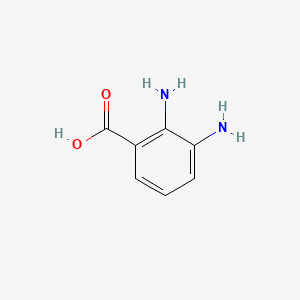

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)